![molecular formula C25H25FN4O2S B3017418 2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1260907-84-3](/img/structure/B3017418.png)
2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide" is a complex molecule that likely falls within the class of pyrrolopyrimidine derivatives. These compounds have been studied for their potential as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis, and thus have implications in antitumor and antibacterial therapies .
Synthesis Analysis
The synthesis of related pyrrolo[2,3-d]pyrimidines involves the use of key intermediates such as 2-(pivaloylamino)-4-oxo-6-methylpyrrolo[2,3-d]-pyrimidine. Aryl thiols are appended to the intermediate through an oxidative addition reaction using iodine, ethanol, and water, which also deprotects the 2-amino group . Although the specific synthesis of the compound is not detailed in the provided papers, it can be inferred that a similar synthetic strategy may be employed, with modifications to introduce the specific butyl and fluoro-methylphenyl groups.
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives is characterized by a folded conformation around the methylene carbon atom of the thioacetamide bridge. This folding results in the pyrimidine ring being inclined at an angle to the benzene ring, as observed in related compounds . Intramolecular hydrogen bonding is also a feature that stabilizes this conformation.
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions for the compound . However, the general reactivity of pyrrolopyrimidine derivatives can involve interactions with enzymes such as thymidylate synthase and dihydrofolate reductase (DHFR), where they act as inhibitors . The presence of various substituents on the pyrrolopyrimidine core can significantly affect the potency and selectivity of these interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidine derivatives are not explicitly described in the provided papers. However, it can be extrapolated that these properties would be influenced by the specific substituents present on the core structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's solubility, stability, and overall reactivity .
Relevant Case Studies
The papers discuss the evaluation of pyrrolo[2,3-d]pyrimidines against various TSs from different species, including human and bacterial sources. Some analogues with specific substituents showed increased potency against human TS compared to known inhibitors. For example, compounds with 3',4'-dichloro and 4'-nitro substituents were more potent than classical antifolates . Additionally, the 4-nitro analogue demonstrated significant inhibitory effects on the growth of the FaDu human squamous cell carcinoma cell line .
Scientific Research Applications
Molecular Structure and Analysis
Quantum Chemical Insight into Molecular Structure
A novel antiviral molecule closely related structurally to the compound , featuring pyrimidine and sulfanyl groups, has been synthesized and characterized for its equilibrium geometry, natural bond orbital calculations, and vibrational assignments. This detailed analysis, including intermolecular interactions and drug likeness based on Lipinski's rule, provides insight into the potential applications of structurally similar compounds in drug design and molecular docking against viral proteins, such as SARS-CoV-2 protease (S. Mary et al., 2020).
Antitumor and Antibacterial Applications
Nonclassical Antifolate Inhibitors
Compounds with pyrimidine cores have been synthesized as potential inhibitors of thymidylate synthase, showing promise as antitumor and antibacterial agents. These studies involve the synthesis of novel compounds and evaluation against various enzyme targets, highlighting the potential therapeutic applications of pyrimidine derivatives in cancer and bacterial infection treatments (A. Gangjee et al., 1996).
Radioligand Imaging
Radiosynthesis for Imaging
Derivatives of pyrazolo[1,5-a]pyrimidineacetamides, which share structural similarities with the compound , have been developed for in vivo imaging using positron emission tomography (PET). This research underscores the utility of pyrimidine derivatives in designing radioligands for neuroimaging, specifically targeting the translocator protein (18 kDa) (F. Dollé et al., 2008).
Drug-Albumin Interaction Studies
Fluorescence Binding with Bovine Serum Albumin
The interaction of p-hydroxycinnamic acid amides, including pyrimidin-2-yl derivatives, with bovine serum albumin (BSA) has been studied through fluorescence and UV–vis spectral studies. These investigations provide a foundational understanding of how similar compounds might interact with proteins, which is critical for drug development and pharmacokinetics (Fa-Yan Meng et al., 2012).
Anti-Inflammatory and Analgesic Agents
Design and Synthesis for Anti-inflammatory and Analgesic Activities
Pyrimidine heterocycles have been synthesized and evaluated for their analgesic and anti-inflammatory activities. This line of research showcases the potential for compounds with pyrimidine cores to be developed into new therapeutic agents addressing pain and inflammation (Muralidharan et al., 2019).
properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O2S/c1-3-4-12-30-24(32)23-22(19(14-27-23)17-8-6-5-7-9-17)29-25(30)33-15-21(31)28-18-11-10-16(2)20(26)13-18/h5-11,13-14,27H,3-4,12,15H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQHUGRYDODIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.